molecular formula C18H14BrN5NaO7P B1262264 sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one CAS No. 185246-29-1

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one

Cat. No.: B1262264
CAS No.: 185246-29-1
M. Wt: 546.2 g/mol
InChI Key: LQASFKCVADUGMQ-KHXPSBENSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-β-phenyl-1,N²-ethenoguanosine-3’,5’-cyclic monophosphate (sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one) is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to permeate cell membranes and resist degradation by phosphodiesterases, making it a valuable tool in biochemical research. It is primarily used as an agonist of cGMP-dependent protein kinase type I (cGKI), which plays a crucial role in various cellular processes, including vasodilation, smooth muscle relaxation, and cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one involves several steps, starting with the modification of guanosine. The amino group in position 2 and the nitrogen in position 1 of the guanosine molecule are involved in forming a phenyl-substituted five-membered ring system fused to the purine structure. The hydrogen in position 8 of the nucleobase is replaced by bromine. Additionally, the cyclic phosphate moiety is modified by sulfur to form the monophosphorothioate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often crystallized or lyophilized to ensure purity and stability. The product is usually stored in the freezer to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted analogs of this compound, which can be used to study different aspects of cGMP signaling pathways .

Scientific Research Applications

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one is widely used in scientific research due to its ability to mimic the natural signaling molecule cGMP. Some of its applications include:

Mechanism of Action

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one exerts its effects by binding to the regulatory domain of cGMP-dependent protein kinase type I (cGKI). This binding promotes the dimerization of cGKI and activates its catalytic activity. The compound’s high lipophilicity and membrane permeability allow it to efficiently enter cells and modulate cGMP signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one is unique due to its high lipophilicity and membrane permeability, which make it more effective in modulating intracellular cGMP levels compared to other analogs. Its resistance to degradation by phosphodiesterases also enhances its stability and efficacy in biological systems .

Properties

CAS No.

185246-29-1

Molecular Formula

C18H14BrN5NaO7P

Molecular Weight

546.2 g/mol

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C18H15BrN5O7P.Na/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1

InChI Key

LQASFKCVADUGMQ-KHXPSBENSA-M

SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

Synonyms

8-Br-PET-cGMP
8-bromo-beta-phenylethenoguanosine 3',5'-cyclic monophosphate
8-bromo-PET-cyclic GMP

Origin of Product

United States

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